molecular formula C25H25N5O4 B11121727 N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

Cat. No.: B11121727
M. Wt: 459.5 g/mol
InChI Key: JOGSPHQXRMPPAV-UHFFFAOYSA-N
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Description

N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[3,4-d]1,3-dioxole moiety, followed by the construction of the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core. Key steps include:

    Formation of the Benzo[3,4-d]1,3-dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyridino[1,2-a]pyridino[2,3-d]pyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine derivatives, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling Step: The benzo[3,4-d]1,3-dioxole and pyridino[1,2-a]pyridino[2,3-d]pyrimidine intermediates are coupled under conditions that promote the formation of the carboxamide linkage, typically using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzo[3,4-d]1,3-dioxole moiety, potentially forming quinone derivatives.

    Reduction: Reduction reactions can target the imino and carbonyl groups, leading to the formation of amines and alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its multi-ring structure and functional groups make it a candidate for targeting specific biological pathways.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with various molecular targets makes it a promising lead compound.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)carboxamide: Similar in structure but lacks the pyridino[1,2-a]pyridino[2,3-d]pyrimidine core.

    2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)carboxamide: Similar but without the benzo[3,4-d]1,3-dioxole moiety.

Uniqueness

The uniqueness of N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25N5O4/c1-2-3-5-11-30-22(26)17(13-18-23(30)28-21-7-4-6-10-29(21)25(18)32)24(31)27-14-16-8-9-19-20(12-16)34-15-33-19/h4,6-10,12-13,26H,2-3,5,11,14-15H2,1H3,(H,27,31)

InChI Key

JOGSPHQXRMPPAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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